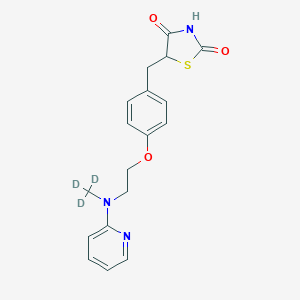

4-(Methylthio)butylnitril

Übersicht

Beschreibung

Butanenitrile, 4-(methylthio)- is a natural product found in Brassica oleracea with data available.

Wissenschaftliche Forschungsanwendungen

Pharmakologie

4-(Methylthio)butylnitril: wurde auf sein Potenzial in der Pharmakologie, insbesondere in der Krebsforschung, untersucht. Es ist ein Vorläufer von 4-(Methylthio)butylisothiocyanat (4-MTBITC), das vielversprechend bei der Modulation von Krebswegen gezeigt hat. So zeigte beispielsweise 4-MTBITC, das aus Eruca sativa Thell. isoliert wurde, eine hemmende Wirkung auf die Überexpression von Hypoxie- und Glykolyse-Weg-Enzymen in Brustkrebsmodellen . Diese Verbindung könnte potenziell bei der Entwicklung neuer chemopräventiver Strategien eingesetzt werden.

Landwirtschaft

In der Landwirtschaft ist this compound am Metabolismus von Glucosinolaten in Pflanzen wie Rosenkohl beteiligt. Die thermische Verarbeitung dieser Gemüsesorten führt zur Bildung von Nitrilen, darunter this compound, die für das Verständnis der Auswirkungen des Kochens auf den Nährwert von Lebensmitteln wichtig sind .

Chemische Synthese

Diese Verbindung spielt eine Rolle in der chemischen Synthese als Baustein. Es wurde bei der Totalsynthese von 4-Methylthio-3-butenylglucosinolat (MTBG) verwendet, einer bioaktiven Verbindung und einem Vorläufer von phototropismusregulierenden Substanzen in Radieschen . Seine Vielseitigkeit in der Synthese macht es wertvoll für die Herstellung verschiedener Derivate, die für die Probensynthese benötigt werden.

Biochemie

In der Biochemie ist this compound für seine Rolle bei der Erzeugung von Antioxidantien von Bedeutung. Es wird aus Glucosinolaten gewonnen, schwefelhaltigen Verbindungen, die in Kreuzblütlern vorkommen. Diese Verbindungen sind Teil des Abwehrsystems einer Pflanze und haben potenzielle gesundheitliche Vorteile, wenn sie konsumiert werden .

Industrielle Anwendungen

Industriell ist this compound als zertifiziertes Referenzmaterial für genaue und zuverlässige Datenanalysen in Referenztools der synthetischen Chemie erhältlich. Es wird für Forschungszwecke verwendet, um die Qualität und Konsistenz chemischer Produkte sicherzustellen .

Lebensmittelwissenschaft

Die Derivate der Verbindung sind an der Bildung bestimmter Pigmente während der Lebensmittelverarbeitung beteiligt, wie z. B. des gelben Pigments in gesalzenen Rettichwurzeln. Das Verständnis dieser Prozesse ist entscheidend für die Lebensmittelqualitätskontrolle und die Entwicklung neuer Lebensmittelprodukte .

Ernährungswissenschaft

Verbindungen, die mit this compound verwandt sind, werden auf ihre ernährungsphysiologischen Auswirkungen untersucht. Beispielsweise beeinflusst die thermische Stabilität von Glucoiberin, einem Glucosinolat, das zu this compound abgebaut wird, die Nährstoffqualität von Rosenkohl nach dem Kochen .

Biochemische Analyse

Biochemical Properties

It is known that this compound is involved in various biochemical reactions . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

4-(Methylthio)butylnitrile has been shown to have anticancer effects against breast cancer cells . It decreases the viability of cancer cells and induces cell cycle arrest in the G2/M phase . It also reduces the levels of certain signaling molecules and receptors in cancer cells .

Molecular Mechanism

It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, 4-(Methylthio)butylnitrile has been shown to have long-term effects on cellular function . It inhibits the up-regulation of glycolytic enzymes caused by certain carcinogens and lowers the expression of hypoxia-inducible factor 1-alpha (HIF-1α) .

Dosage Effects in Animal Models

The effects of 4-(Methylthio)butylnitrile vary with different dosages in animal models . At a dose of 40 mg/kg, it statistically lowered the expression of HIF-1α

Metabolic Pathways

4-(Methylthio)butylnitrile is involved in certain metabolic pathways

Eigenschaften

IUPAC Name |

4-methylsulfanylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS/c1-7-5-3-2-4-6/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWPMBYFDCHLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207864 | |

| Record name | Butanenitrile, 4-methylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59121-24-3 | |

| Record name | Butanenitrile, 4-methylthio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059121243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 4-methylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylsulfanyl)butanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

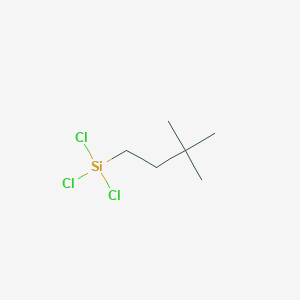

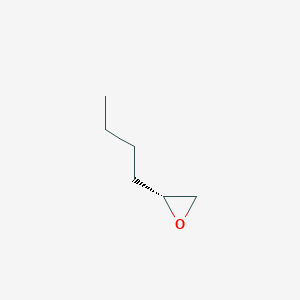

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

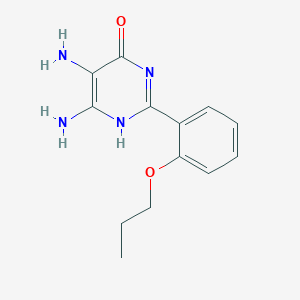

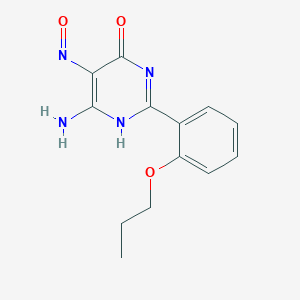

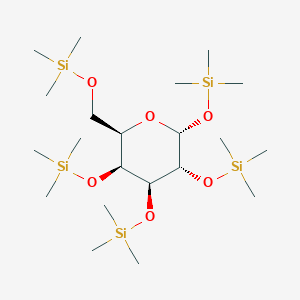

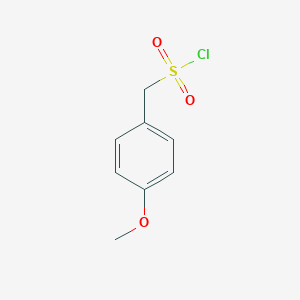

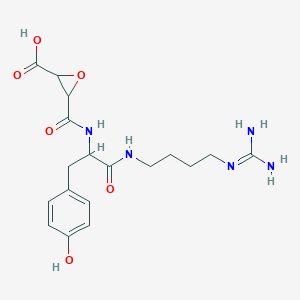

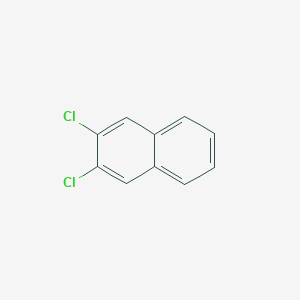

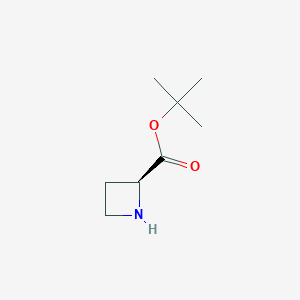

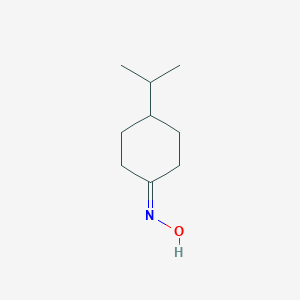

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B20067.png)